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Compound of Interest

Compound Name: Ethyl 4-oxohexanoate

Cat. No.: B1313881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
oxohexanoate (CAS No. 3249-33-0), a key organic compound with applications in various

synthetic pathways. This document presents its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data

acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Ethyl 4-oxohexanoate.

Molecular Structure:

Molecular Formula: C₈H₁₄O₃ Molecular Weight: 158.19 g/mol Exact Mass: 158.0943 g/mol [1]

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.1 Quartet 2H -OCH₂CH₃

~2.7 Triplet 2H -C(=O)CH₂CH₂-

~2.5 Triplet 2H -C(=O)CH₂CH₂-

~2.4 Quartet 2H -C(=O)CH₂CH₃

~1.2 Triplet 3H -OCH₂CH₃

~1.0 Triplet 3H -C(=O)CH₂CH₃

Note: This is a predicted spectrum based on typical chemical shifts for similar functional

groups. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~209 C=O (Ketone)

~173 C=O (Ester)

~60 -OCH₂CH₃

~37 -C(=O)CH₂CH₂-

~36 -C(=O)CH₂CH₃

~28 -C(=O)CH₂CH₂-

~14 -OCH₂CH₃

~8 -C(=O)CH₂CH₃

Note: This is a predicted spectrum based on typical chemical shifts for similar functional

groups. Actual experimental values may vary slightly.

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Description of Vibration

~2980 C-H stretch (alkane)

~1735 C=O stretch (ester)

~1715 C=O stretch (ketone)

~1180 C-O stretch (ester)

Table 4: Mass Spectrometry Data
m/z Proposed Fragment

158 [M]⁺ (Molecular Ion)

129 [M - C₂H₅]⁺

113 [M - OC₂H₅]⁺

85 [M - COOC₂H₅]⁺

57 [C₃H₅O]⁺ or [C₄H₉]⁺

43 [C₂H₃O]⁺ or [C₃H₇]⁺

29 [C₂H₅]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: A sample of Ethyl 4-oxohexanoate (approximately 10-20 mg for ¹H

NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated

solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00

ppm).
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Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data

acquisition.

¹H NMR Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the magnetic field homogeneity.

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-

2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired to

ensure a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, resulting in

a spectrum where each unique carbon atom appears as a single line.

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of

2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural

abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,

and baseline corrected to obtain the final spectrum. The chemical shifts of the peaks are

referenced to the TMS signal.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: As Ethyl 4-oxohexanoate is a liquid at room temperature, the

spectrum is typically recorded using the neat liquid. A single drop of the neat liquid is placed

between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data

acquisition.

Data Acquisition:

A background spectrum of the clean salt plates is recorded first.

The sample is then placed in the spectrometer's sample holder.

The IR spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: A dilute solution of Ethyl 4-oxohexanoate in a volatile organic solvent

(e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Gas

Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the gas

chromatograph, where it is vaporized and separated from any impurities before entering the

mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In the ion

source, the sample molecules are bombarded with a high-energy electron beam (typically 70

eV), causing the ejection of an electron to form a molecular ion (M⁺) and inducing

fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded.
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Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The peak with the highest m/z value typically corresponds to the molecular ion, and the other

peaks represent fragment ions.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ethyl 4-oxohexanoate | C8H14O3 | CID 12271528 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1313881?utm_src=pdf-body-img
https://www.benchchem.com/product/b1313881?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-oxohexanoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 4-oxohexanoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313881#spectroscopic-data-for-ethyl-4-
oxohexanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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